molecular formula C11H15N5O4 B193297 2'-Deoxy-2-methoxyadenosine CAS No. 24757-70-8

2'-Deoxy-2-methoxyadenosine

Cat. No. B193297
CAS RN: 24757-70-8
M. Wt: 281.27 g/mol
InChI Key: HGRICISHTIAZJG-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2-methoxyadenosine is a 2-substituted 2’-Deoxyadenosine . It is used in the synthesis of oligonucleotides . The molecular formula is C11H15N5O4, with an average mass of 281.268 Da .


Synthesis Analysis

The synthesis of 2’-Deoxy-2-methoxyadenosine and similar compounds often involves modifications within the sugar backbone of nucleoside analogs . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .


Molecular Structure Analysis

The molecular structure of 2’-Deoxy-2-methoxyadenosine consists of 11 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

  • Watson-Crick Base-Pairing and Mutagenesis : 2'-Deoxy-2-methoxyadenosine can form Watson-Crick base pairs with thymine residues, similar to unmodified adenine. This finding is significant in understanding the structural basis of genetic mutations in damaged DNA. It suggests that 2'-Deoxy-2-methoxyadenosine can present two alternate faces for base-pairing, contributing to pyrimidine transition mutagenesis (Chatake et al., 1999).

  • Effects on Crystal Structure : The crystal structure of a DNA dodecamer containing 2'-Deoxy-2-methoxyadenosine shows that its inclusion does not significantly affect the overall DNA conformation, maintaining a standard B-form duplex. This study contributes to our understanding of how DNA structure is maintained even with modified nucleosides (Chatake et al., 1999).

  • Role in DNA Replication and Mutagenicity : Another study revealed that 2'-Deoxy-2-methoxyadenosine forms a base-pair with 2'-deoxycytidine in a B-DNA duplex, mimicking a guanine base. This ability to mimic a guanine base suggests its potential role in misincorporation during DNA replication, leading to genetic mutations (Chatake et al., 1999).

  • Synthesis and Hydrolysis Studies : The synthesis of various adenosine derivatives, including 2'-Deoxy-2-methoxyadenosine, and their glycosidic hydrolysis have been explored. These studies provide insights into the chemical stability and reactivity of these modified nucleosides, which are important for understanding their biological roles and potential applications (Fujii et al., 1994).

  • Base Pairing Properties in Damaged DNA : Research has shown that 2'-Deoxy-2-methoxyadenosine in damaged DNA can form Watson-Crick type pairing with both thymine and cytosine bases. This dual pairing ability is significant in understanding the mutation mechanisms involving oxyamine-modified DNA (Chatake et al., 1999).

Future Directions

Future research could focus on the synthesis and evaluation of 2’-Deoxy-2-methoxyadenosine and similar compounds for potential antitumor and antimicrobial activity . Additionally, the development of more active anticancer substances could be a promising direction .

properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRICISHTIAZJG-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437626
Record name 2'-Deoxy-2-methoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,5R)-5-(6-Amino-2-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

CAS RN

24757-70-8
Record name 2-Methoxy-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2-methoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Deoxy-2-methoxyadenosine
Reactant of Route 2
Reactant of Route 2
2'-Deoxy-2-methoxyadenosine
Reactant of Route 3
Reactant of Route 3
2'-Deoxy-2-methoxyadenosine
Reactant of Route 4
Reactant of Route 4
2'-Deoxy-2-methoxyadenosine
Reactant of Route 5
2'-Deoxy-2-methoxyadenosine
Reactant of Route 6
Reactant of Route 6
2'-Deoxy-2-methoxyadenosine

Citations

For This Compound
7
Citations
F Seela, C Wei, Z Kazimierczuk - Helvetica chimica acta, 1995 - Wiley Online Library
… The latter value is similar to that of 2'-deoxy-2-methoxyadenosine (3b). A similar situation is found for the 13C-NMR spectra (Table 2). The downfield shift of C(5) observed for 7c (8 ppm) …
Number of citations: 81 onlinelibrary.wiley.com
Z Kazimierczuk, R Mertens, W Kawczynski… - Helvetica chimica …, 1991 - Wiley Online Library
… The irradiation of 10 in MeOH instead of H,O provided two reaction products: 2’-deoxy-2-methoxyadenosine (11; 58 YO) and 2‘-deoxyadenosine (12; 15 YO). Formation of 2 from 10 (in …
Number of citations: 74 onlinelibrary.wiley.com
F Seela, C Wei - Helvetica chimica acta, 1997 - Wiley Online Library
… The values for 2’-deoxy-2-methoxyadenosine ((MeO)’A,) fall in the same range. From this it is apparent that the protection of the 2-0x0 group of 2‘-deoxyisoguanosine with the dpc group …
Number of citations: 71 onlinelibrary.wiley.com
N Ramzaeva, E Michalek, Z Kazimierczuk… - Chemistry & …, 2007 - Wiley Online Library
Various 2‐substituted 2′‐deoxyadenosines and 7‐deazaadenosines have been synthesized. The phosphonate building block 9 of 2‐chloro‐7‐deaza‐2′‐deoxyadenosine (7‐…
Number of citations: 5 onlinelibrary.wiley.com
B Czochralska, L Lindqvist - Journal of Photochemistry and Photobiology B …, 1999 - Elsevier
… However, the analogous compound 2’deoxy-2-methoxyadenosine has been prepared [ 181 and was shown to have an absorption band extending to about 295 nm with a maximum at …
Number of citations: 3 www.sciencedirect.com
N Ramzaeva, F Seela - Chemical research in toxicology, 1994 - ACS Publications
… The irradiation of 1 in anhydrous MeOH instead of H2O provided two reaction products: 2'-deoxy-2-methoxyadenosine (58%) and dAdo (15%) (10). The appearance of dAdo indicates a …
Number of citations: 8 pubs.acs.org
F Seela, C Wei - Helvetica chimica acta, 1999 - Wiley Online Library
… The UV spectrum (Table 2) of the compound with lmax 270 nm was similar to that of 2'deoxy-2-methoxyadenosine (lmax 267 nm). Therefore, this faster migrating isomer is assigned to …
Number of citations: 56 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.